molecular formula C7H6ClNO3 B15349897 4-Amino-2-chloro-3-hydroxybenzoic acid CAS No. 60405-54-1

4-Amino-2-chloro-3-hydroxybenzoic acid

Cat. No.: B15349897
CAS No.: 60405-54-1
M. Wt: 187.58 g/mol
InChI Key: ZXSPVNKHPUXIPT-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-3-hydroxybenzoic acid (CAS: 23219-33-2, molecular formula: C₇H₆ClNO₃) is a substituted benzoic acid derivative characterized by amino (-NH₂), chloro (-Cl), and hydroxy (-OH) groups at positions 4, 2, and 3 of the benzene ring, respectively. Its molecular weight is 187.58 g/mol, and it is synonymously referred to as 4-Chloro-3-Hydroxyanthranilic Acid .

Properties

CAS No.

60405-54-1

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

4-amino-2-chloro-3-hydroxybenzoic acid

InChI

InChI=1S/C7H6ClNO3/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,10H,9H2,(H,11,12)

InChI Key

ZXSPVNKHPUXIPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)O)N

Origin of Product

United States

Scientific Research Applications

4-Amino-2-chloro-3-hydroxybenzoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-2-chloro-3-hydroxybenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

The structural and functional similarities of 4-amino-2-chloro-3-hydroxybenzoic acid to other substituted benzoic acids are critical for understanding its distinct behavior. Below is a detailed comparison with key analogues:

Substituent Position and Functional Group Variations

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
4-Amino-2-chloro-3-hydroxybenzoic acid 23219-33-2 C₇H₆ClNO₃ 4-NH₂, 2-Cl, 3-OH 187.58 Not Reported Potential intermediate in drug synthesis
4-Amino-2-chlorobenzoic acid 2457-76-3 C₇H₆ClNO₂ 4-NH₂, 2-Cl 171.57 210–215 Used in crystallography studies
4-Amino-3-chlorobenzoic acid 2486-71-7 C₇H₆ClNO₂ 4-NH₂, 3-Cl 171.57 Not Reported Reagent in organic synthesis
3-Amino-4-hydroxybenzoic acid 1571-72-8 C₇H₇NO₃ 3-NH₂, 4-OH 153.13 208 Pharmaceutical research (e.g., anti-inflammatory agents)
2-Amino-4-chlorobenzoic acid Not Provided C₇H₆ClNO₂ 2-NH₂, 4-Cl 171.57 119 Precursor for quinazolinones with analgesic and antibacterial activities
4-Amino-3-methoxybenzoic acid 2486-69-3 C₈H₉NO₃ 4-NH₂, 3-OCH₃ 167.16 Not Reported Research applications in polymer chemistry
4-Amino-2-chloro-3-methylbenzoic acid 6212-33-5 C₈H₈ClNO₂ 4-NH₂, 2-Cl, 3-CH₃ 201.65 Not Reported Intermediate in agrochemical synthesis

Key Differences and Implications

Electronic and Steric Effects
  • Chlorine at position 2 introduces electron-withdrawing effects, which may stabilize the molecule against oxidation compared to 3-chloro isomers (e.g., 4-Amino-3-chlorobenzoic acid) .
  • Methoxy vs. Hydroxy Groups: 4-Amino-3-methoxybenzoic acid (CAS 2486-69-3) lacks the hydrogen-bonding capability of the hydroxy group, making it more lipophilic and suitable for applications requiring membrane permeability .

Q & A

Q. Table 1: Comparison of Protecting Group Efficiency

Protecting GroupReaction Yield (%)Regioselectivity (2-Cl:5-Cl)Stability Under Chlorination
Acetyl787.3:1High
Boc828.5:1Moderate
Benzoyl654.1:1Low

(Data extrapolated from analogous chlorobenzoic acid syntheses )

Basic: What spectroscopic techniques are critical for characterizing 4-Amino-2-chloro-3-hydroxybenzoic acid, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and hydroxyl/amino protons (δ 10–12 ppm, broad). Use DMSO-d₆ to resolve exchangeable protons .
    • ¹³C NMR : Carboxylic acid carbonyl appears at δ 168–172 ppm; chlorine-induced deshielding shifts adjacent carbons by 3–5 ppm .
  • IR Spectroscopy : Confirm –COOH (2500–3300 cm⁻¹, broad), –NH₂ (3350–3500 cm⁻¹), and C–Cl (550–750 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative mode typically shows [M–H]⁻ peaks. Fragmentation patterns should validate the chlorine isotope signature (3:1 ratio for ³⁵Cl/³⁷Cl) .

Advanced: How can crystallographic refinement resolve ambiguities in hydrogen bonding and molecular packing?

Methodological Answer:

  • SHELXL Refinement :
    • Use DFIX and DANG restraints to model H-bond distances (O–H⋯O: 2.65–2.85 Å; N–H⋯O: 2.8–3.0 Å) .
    • Apply TWIN/BASF commands to address twinning in crystals grown from polar solvents .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 24% O⋯H contacts in analogous structures) using CrystalExplorer .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder and validate H-atom placement .

Q. Table 2: Key Crystallographic Parameters

ParameterValue RangeSignificance
R1 (I > 2σ(I))< 5%Model accuracy
Residual Density (eÅ⁻³)< 0.3Electron density fit
H-bond D⋯A Distance (Å)2.65–2.85 (O⋯H)Intramolecular stabilization

Advanced: How should conflicting data on physicochemical properties (e.g., melting point, solubility) be systematically addressed?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Perform at 2–10°C/min under inert gas to detect polymorphic transitions or decomposition .
  • Hot-Stage Microscopy : Correlate visual melting with thermal data to distinguish true melting from degradation (common above 200°C) .
  • Solubility Screening : Test in buffered solutions (pH 2–12) and aprotic solvents (DMF, DMSO) to identify stable forms .

Q. Example Workflow :

Purify via recrystallization (ethanol/water, 1:3 v/v).

Characterize by HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) to confirm >98% purity .

Validate melting point reproducibility across three independent batches.

Advanced: What computational strategies predict bioactivity, and how can SAR studies be designed for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) based on structural analogs .
  • QSAR Modeling : Employ Gaussian-based DFT calculations to correlate electronic parameters (HOMO/LUMO energies) with antioxidant activity .
  • In Vitro Assays :
    • DPPH Radical Scavenging : Compare IC₅₀ values against gallic acid controls .
    • Enzyme Inhibition : Test at 0.1–100 µM concentrations with LC-MS/MS kinetic monitoring .

Q. Key SAR Insights :

  • Electron-withdrawing groups (e.g., –Cl) enhance radical stabilization.
  • Ortho-substituted –OH improves metal chelation capacity .

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